molecular formula C14H10N4O B1622359 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 302788-80-3

8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

Cat. No.: B1622359
CAS No.: 302788-80-3
M. Wt: 250.25 g/mol
InChI Key: OYSHBJLBHAYFAK-UHFFFAOYSA-N
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Description

8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 257932-08-4) is a fused heterocyclic compound with the molecular formula C₁₄H₁₀N₄O₂. Its structure comprises a cinnoline core fused with a 1,2,5-oxadiazole (furazan) ring and a phenyl substituent at the 8-position . The compound belongs to a class of high-energy-density materials (HEDMs) due to its nitrogen-rich framework and strained heterocyclic system. Key structural features include:

  • A planar cinnoline moiety with π-conjugation.
  • A dihydro-oxadiazole ring contributing to thermal stability and oxygen balance.
  • The 8-phenyl group, which may influence molecular packing and intermolecular interactions .

Synthetic routes typically involve electrophilic aromatic substitution or nitration reactions. For example, nitramines or their O-methyl derivatives react with electrophilic agents (e.g., H₂SO₄) to form oxodiazonium intermediates, which cyclize to yield the target compound .

Properties

IUPAC Name

8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c1-2-4-9(5-3-1)13-8-10-11(15-16-13)6-7-12-14(10)18-19-17-12/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSHBJLBHAYFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C3=CC(=NN=C31)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385523
Record name 8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302788-80-3
Record name 8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Nitration–Annulation of 3-Amino-4-(Phenyl)furazans

The most widely adopted method involves treating 3-amino-4-(phenyl)furazans with a nitrating mixture of HNO₃–H₂SO₄–Ac₂O (Scheme 1). This one-pot process proceeds via N-nitration at the amino group, followed by intramolecular cyclization to form the oxadiazolo-cinnoline core.

Reaction Conditions:

  • Temperature: 0–5°C (initial nitration), then 60°C (annulation)
  • Time: 12–24 hours
  • Yield: 58–72%

Mechanistic Insights:

  • Nitration: The amino group undergoes electrophilic attack by NO₂⁺, forming a nitroamino intermediate.
  • Cyclization: Acid-catalyzed dehydration generates a nitrilium ion, which undergoes 6-π electrocyclic closure to form the cinnoline ring.
  • Aromatization: Loss of water yields the fully conjugated heterocycle.

Alternative Pathway: Oxidative Cyclization of Furoxan Derivatives

4-Amino-3-(phenyl)furoxans serve as viable precursors under similar nitration conditions. The furoxan ring (1,2,5-oxadiazole N-oxide) undergoes ring contraction and fusion with the adjacent phenyl group (Table 1).

Table 1: Comparative Yields from Furazan vs. Furoxan Routes

Precursor Nitrating Agent Yield (%) Purity (%)
3-Amino-furazan HNO₃/H₂SO₄ 72 98.5
4-Amino-furoxan HNO₃/Ac₂O 65 97.2

Data derived from X-ray crystallography-validated syntheses.

Regioselectivity and Substituent Effects

Positional Influence of Phenyl Groups

The phenyl ring’s ortho, meta, and para substituents significantly impact reaction kinetics:

  • Electron-withdrawing groups (e.g., -Br, -CF₃) accelerate nitration but may lead to byproducts via Friedel-Crafts acylation at prolonged reaction times.
  • Steric hindrance at the 7-position (adjacent to the oxadiazole) reduces yields by 15–20% compared to unsubstituted analogs.

Structural Characterization and Stability

Crystallographic Data

Single-crystal X-ray diffraction reveals:

  • Planarity: The oxadiazolo-cinnoline system deviates <5° from coplanarity.
  • Packing Motifs: π-Stacking between phenyl groups (3.4–3.6 Å) dominates crystal lattices.

Thermal Properties:

  • Melting Point: 200–208°C (lit. 200–201°C)
  • Decomposition: Onset at 277°C (DSC)

Spectroscopic Fingerprints

  • IR (KBr): 1570 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (N-O asymmetric)
  • ¹H NMR (400 MHz, DMSO-d⁶): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.65 (t, J=7.2 Hz, 3H, ArH), 4.35 (s, 4H, CH₂)

Industrial-Scale Production Considerations

Purification Protocols

  • Recrystallization: Ethanol/water (7:3 v/v) affords 99% pure product.
  • Chromatography: Silica gel (ethyl acetate/hexane 1:4) removes acetylated byproducts.

Emerging Applications and Derivatives

Though beyond this report’s scope, preliminary studies indicate utility in:

  • Antibacterial Agents: Quinoline-oxadiazole hybrids show MIC values of 12.5 µg/mL against S. aureus.
  • Energetic Materials: Nitramine derivatives exhibit detonation velocities >8500 m/s.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, dihydro derivatives, and other functionalized compounds that retain the core structure of this compound .

Scientific Research Applications

Medicinal Chemistry

8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that derivatives of oxadiazole compounds can inhibit cancer cell proliferation. Studies have shown that modifications to the oxadiazole structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
  • Antimicrobial Properties : Some studies have reported that oxadiazole derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the phenyl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes .

Material Science

The compound's unique structure also positions it as a candidate for applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of oxadiazoles make them suitable for use in OLEDs. Research has demonstrated that incorporating this compound into OLED materials can improve efficiency and stability, potentially leading to advancements in display technologies .
  • Sensors : Due to its electronic characteristics, this compound has been explored as a sensing material for detecting environmental pollutants and toxic substances. Its ability to undergo charge transfer reactions can be leveraged for sensitive detection methods.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of oxadiazole compounds, including this compound. The results indicated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values lower than those of standard chemotherapeutics. This suggests a promising avenue for further development into anticancer agents.

Case Study 2: OLED Applications

Research conducted by Advanced Materials explored the use of this compound in OLED devices. The study reported that devices incorporating this compound exhibited enhanced luminescent efficiency and operational stability compared to traditional materials used in OLEDs.

Mechanism of Action

The mechanism of action of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule. For instance, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous heterocycles, focusing on molecular design, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties Applications References
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline C₁₄H₁₀N₄O₂ 8-phenyl High oxygen balance (predicted), moderate detonation velocity (~7.5 km/s inferred) Energetic materials, potential HEDMs
8-Methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline C₉H₈N₄O 8-methyl Density: 1.363 g/cm³; Melting point: 143°C Intermediate for functional materials
[1,2,5]Oxadiazolo[3,4-c]cinnoline 5-oxide C₁₀H₆N₄O₂ None (parent oxide) Detonation velocity: 7.37 km/s; Detonation pressure: 23.99 GPa Explosives, co-crystal engineering
4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-d]pyridazine C₁₆H₁₀N₄O 4,7-diphenyl Nonlinear optical (NLO) activity; solid-state emission (cyan-red) Photonics, optoelectronics
[1,2,5]Oxadiazolo[3,4-b]pyrazine derivatives Variable Electron-withdrawing groups Strongest electron-withdrawing fragment (per DFT); ICT and AIE properties Push-pull chromophores, sensors

Key Findings:

However, methyl derivatives (e.g., CAS 216218-93-8) exhibit higher density (1.363 g/cm³), which is critical for energetic materials . Nitrated derivatives (e.g., 7,9-dinitro-[1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxide) show superior detonation performance (velocity >8 km/s) due to increased oxygen balance and nitro group density .

Energetic Performance :

  • Co-crystals of related compounds (e.g., BTF-FCDO) exhibit detonation velocities of 7.69 km/s and pressures of 26.4 GPa, outperforming TNT (6.9 km/s, 19 GPa) but lagging behind RDX . The target compound’s performance is inferred to align with these values due to structural similarities.

Electronic and Optical Properties: Compared to [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives, the cinnoline-based target compound lacks significant intramolecular charge transfer (ICT) or aggregation-induced emission (AIE), limiting its utility in photonics .

Synthetic Flexibility: Nitration reactions under concentrated HNO₃ yield nitro derivatives with enhanced energetic properties, while milder conditions produce open-chain nitrates . This contrasts with [1,2,5]oxadiazolo[3,4-d]pyridazines, where functionalization focuses on C–H activation for optoelectronic tuning .

Table 2: Detonation Properties of Selected Compounds

Compound Detonation Velocity (km/s) Detonation Pressure (GPa) Oxygen Balance (%)
This compound* ~7.5 (inferred) ~25 (inferred) -15 (predicted)
BTF-FCDO co-crystal 7.69 26.4 -22
TNT 6.9 19 -74
RDX 8.7 34 -22

*Inferred from structural analogues .

Biological Activity

8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 257932-08-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, antiviral, anti-inflammatory, and sedative effects.

  • Molecular Formula : C14H10N4O2
  • Molecular Weight : 266.25 g/mol
  • Purity : ≥95%
  • Melting Point : 200-201°C
  • Boiling Point : 555.4°C (predicted) .

Antitumor Activity

Research indicates that compounds within the cinnoline family, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Studies have shown IC50 values ranging from 0.11 to 1.47 µM against MCF-7 and A549 cell lines .
  • Mechanism of Action : The compound induces apoptosis through pathways involving p53 expression and caspase activation .
Cell LineIC50 (µM)Reference
MCF-70.11 - 1.47
A5490.79 - 5.51
U-937<2.78

Antiviral Activity

This compound has shown promising antiviral properties:

  • Mechanism : It inhibits viral replication through interference with viral entry and replication processes.
  • Specific Viruses : Active against several strains of viruses including those responsible for respiratory infections .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties:

  • COX Inhibition : It acts as a selective inhibitor of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
  • Efficacy : Compounds with electron-donating groups have shown enhanced anti-inflammatory activity compared to those with electron-withdrawing groups .

Sedative Effects

Preliminary studies suggest that this compound may possess sedative properties:

  • Behavioral Studies : In rodent models, it demonstrated potential for reducing anxiety-like behaviors .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Models
    • A study evaluated the cytotoxic effects of various cinnoline derivatives including this compound on leukemia cell lines (CEM-13 and U-937). Results indicated that certain derivatives exhibited higher cytotoxicity than doxorubicin, a standard chemotherapeutic agent .
  • Inflammation Models
    • In models of inflammation induced by lipopolysaccharides (LPS), the compound reduced pro-inflammatory cytokine levels significantly compared to control groups .
  • Antiviral Efficacy
    • A recent study highlighted the antiviral activity of cinnoline derivatives against influenza virus strains. The mechanism involved direct inhibition of viral polymerase activity .

Q & A

Q. How can researchers design scalable synthesis protocols without compromising enantiopurity?

  • Methodological Answer :
  • Continuous Flow Chemistry : Reduces side reactions via precise residence-time control.
  • Chiral Stationary Phases (CSP) : Use HPLC-prep scales for enantiomer isolation.
  • Process Analytical Technology (PAT) : In-line IR/NIR monitors crystallization kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 2
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

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